Cidine

Description

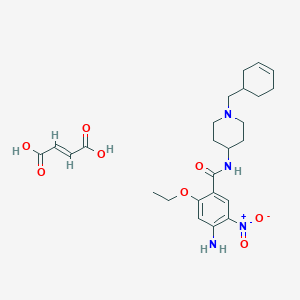

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQARCBMWOJWOA-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67135-13-1 | |

| Record name | Cinitapride hydrogen tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Cinitapride's Interaction with Serotonin Receptors: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the mechanism of action of cinitapride, a gastroprokinetic agent, with a specific focus on its interactions with serotonin (5-HT) receptors. Cinitapride's therapeutic effects in treating gastrointestinal motility disorders are primarily attributed to its unique pharmacological profile as a 5-HT receptor agonist and antagonist. This document is intended for researchers, scientists, and drug development professionals.

Cinitapride exhibits a multifaceted mechanism of action, primarily by modulating the activity of three key serotonin receptor subtypes: 5-HT1, 5-HT2, and 5-HT4. It acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors.[1][2] This combined action contributes to its efficacy in conditions such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying.[1][3]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for cinitapride's activity at various serotonin receptors. The data is derived from radioligand binding and functional assays.

| Receptor Subtype | Action | Parameter | Value | Species/Tissue |

| 5-HT1A | Agonist | pKi | 6.57 | Rat Brain Cortex |

| 5-HT2A | Antagonist | pA2 | 8.33 | Rat Stomach Fundus |

| 5-HT2 | Antagonist | pKi | 7.01 | Rat Brain Cortex |

| 5-HT4 | Agonist | pD2 | 7.60 | Guinea Pig Ileum |

Data sourced from Alarcón de la Lastra C, et al. Arzneimittelforschung. 1992;42(8):988-92.

Signaling Pathways

The interaction of cinitapride with these receptors initiates specific intracellular signaling cascades that ultimately modulate gastrointestinal motility.

5-HT4 Receptor Agonism

As an agonist at 5-HT4 receptors on enteric neurons, cinitapride stimulates the release of acetylcholine.[2][3] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and enhanced gastrointestinal motility.

5-HT2 Receptor Antagonism

By acting as an antagonist at 5-HT2 receptors, cinitapride blocks the inhibitory effects of serotonin on gastrointestinal motility. This action further contributes to its prokinetic effects.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the pharmacological profile of cinitapride at serotonin receptors.

Radioligand Binding Assays (5-HT1A and 5-HT2 Receptors)

Objective: To determine the binding affinity (Ki) of cinitapride for 5-HT1A and 5-HT2 receptors.

Methodology:

-

Membrane Preparation: Rat brain cortex was homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation was incubated with a specific radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-ketanserin for 5-HT2) and varying concentrations of cinitapride.

-

Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.

-

Data Analysis: The inhibition of radioligand binding by cinitapride was analyzed using non-linear regression to determine the IC50 value (the concentration of cinitapride that inhibits 50% of specific radioligand binding). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the agonist potency (pD2) of cinitapride at 5-HT4 receptors.

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum was isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Contraction Measurement: The tissue was connected to an isometric force transducer to record muscle contractions.

-

Drug Administration: After an equilibration period, cumulative concentrations of cinitapride were added to the organ bath.

-

Data Recording: The contractile responses induced by cinitapride were recorded.

-

Data Analysis: A concentration-response curve was constructed, and the pD2 value (the negative logarithm of the EC50, the concentration of cinitapride that produces 50% of the maximal response) was calculated to determine the agonist potency.

Objective: To determine the antagonist potency (pA2) of cinitapride at 5-HT2A receptors.

Methodology:

-

Tissue Preparation: A strip of rat stomach fundus was prepared and mounted in an organ bath as described for the guinea pig ileum.

-

Agonist Response: A cumulative concentration-response curve to a standard 5-HT2A agonist (e.g., serotonin) was established.

-

Antagonist Incubation: The tissue was then incubated with a fixed concentration of cinitapride for a specific period.

-

Shift in Agonist Response: A second concentration-response curve to the 5-HT2A agonist was then performed in the presence of cinitapride.

-

Data Analysis: The antagonistic effect of cinitapride was quantified by the rightward shift of the agonist concentration-response curve. The pA2 value was determined using a Schild plot analysis, which provides a measure of the affinity of a competitive antagonist.

References

The Prokinetic Agent Cisapride: A Deep Dive into its Effects on the Enteric Nervous System

print(google_search.search(queries=["cisapride enteric nervous system quantitative data", "cisapride EC50 acetylcholine release", "cisapride in vitro experimental protocol enteric neurons", "cisapride mechanism of action signaling pathway diagram", "cisapride guinea pig ileum assay protocol"]))

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] Its primary mechanism of action is the stimulation of serotonin 5-HT4 receptors on enteric neurons, which in turn enhances the release of acetylcholine (ACh) at the myenteric plexus.[2][3] This increased ACh availability leads to enhanced smooth muscle contraction and accelerated gastrointestinal transit.[4][5] While effective, cisapride has been largely withdrawn from many markets or its use restricted due to serious cardiac side effects, specifically long QT syndrome.[1][3] This guide provides a technical overview of cisapride's effects on the enteric nervous system, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

Cisapride acts as a selective serotonin 5-HT4 receptor agonist.[1] The activation of these G-protein coupled receptors on cholinergic interneurons and motor neurons within the myenteric plexus initiates a signaling cascade that results in the enhanced release of acetylcholine from nerve terminals.[2][3] This augmented acetylcholine then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased contractility.

While the primary prokinetic effects are mediated through 5-HT4 receptor agonism, some studies suggest that cisapride may also have a minor affinity for 5-HT3 receptors.[3] However, its stimulatory effects on motility are not significantly inhibited by atropine (a muscarinic antagonist) or tetrodotoxin (a neuronal sodium channel blocker) in some experimental models, suggesting a possible direct action on the smooth muscle at higher concentrations.[6]

Signaling Pathway

The binding of cisapride to the 5-HT4 receptor on a presynaptic cholinergic neuron in the myenteric plexus is the initial step. This event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in neurotransmitter release, ultimately leading to an increased exocytosis of acetylcholine-containing vesicles into the synaptic cleft.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of cisapride.

Table 1: In Vitro Effects of Cisapride on Guinea Pig Ileum

| Parameter | Value | Reference |

| EC50 for enhancing contractile response to electrical stimulation | 9.2 x 10-9 M | [7] |

| EC50 for inducing contractions on colon ascendens | 3.5 x 10-8 M | [7] |

| Threshold concentration for reducing 5-HT responses | 0.1 µM | [8] |

| Concentration for abolishing 5-HT responses | 1.0 - 10 µM | [8] |

Table 2: In Vivo Effects of Cisapride in Dogs

| Dose (i.v.) | Effect on Gastrointestinal Contractions | Reference |

| 0.05 - 2.0 mg/kg | Increased amplitude and basal tone in stomach, duodenum, jejunum, and colon | [5] |

Experimental Protocols

In Vitro Guinea Pig Ileum Preparation

This protocol is a standard method for assessing the prokinetic activity of compounds on intestinal smooth muscle.

Objective: To determine the effect of cisapride on the contractility of the guinea pig ileum.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)

-

Cisapride stock solution

-

Organ bath (10-20 mL capacity) with temperature control (37°C) and aeration (95% O2, 5% CO2)

-

Isotonic transducer and data acquisition system

-

Field electrodes for electrical stimulation

Procedure:

-

Humanely euthanize a guinea pig and exsanguinate.

-

Open the abdominal cavity and carefully remove a segment of the terminal ileum.

-

Clean the ileal segment by gently flushing with warm Tyrode's solution.

-

Cut the ileum into 2-3 cm long segments.

-

Mount a segment in the organ bath containing Tyrode's solution, with one end attached to a fixed hook and the other to the isotonic transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.

-

Record baseline contractile activity.

-

For electrically evoked contractions, apply transmural electrical stimulation (e.g., 0.5 ms pulses at 0.1 Hz).

-

Add cumulative concentrations of cisapride to the organ bath and record the contractile response.

-

Construct a dose-response curve to determine the EC50 value.

Intracellular Recording from Myenteric Neurons

This electrophysiological technique allows for the direct investigation of the effects of compounds on the electrical properties of individual enteric neurons.

Objective: To investigate the effects of cisapride on the membrane potential and synaptic transmission of myenteric neurons.

Materials:

-

Guinea pig small intestine

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Dissecting microscope

-

Sharp microelectrodes (filled with 2 M KCl, resistance 80-120 MΩ)

-

Micromanipulator

-

Amplifier and data acquisition system

-

Cisapride and serotonin (5-HT) solutions

Procedure:

-

Prepare longitudinal muscle-myenteric plexus (LMMP) preparations from the guinea pig small intestine.

-

Pin the LMMP preparation flat in a recording chamber continuously perfused with oxygenated Krebs solution at 37°C.

-

Visualize individual myenteric ganglia using a dissecting microscope.

-

Carefully impale a myenteric neuron with a sharp microelectrode.

-

Record the resting membrane potential and spontaneous synaptic activity.

-

Apply 5-HT to the preparation to elicit characteristic responses (slow or fast depolarization).

-

Wash out the 5-HT and allow the neuron to recover.

-

Perfuse the preparation with a known concentration of cisapride.

-

Re-apply 5-HT in the presence of cisapride and observe any changes in the 5-HT-induced response.

-

Record any direct effects of cisapride on the resting membrane potential and input resistance.

Conclusion

Cisapride is a potent gastroprokinetic agent that exerts its primary effect on the enteric nervous system through the activation of 5-HT4 receptors, leading to enhanced acetylcholine release. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further investigating the complex interactions of cisapride and similar compounds with the "second brain." While its clinical use is limited due to safety concerns, cisapride remains an important pharmacological tool for research into the regulation of gastrointestinal motility.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 4. Cisapride 101: What You Need to Know if Your Dog or Cat Needs Cisapride - Wedgewood Pharmacy [wedgewood.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between serotonin and cisapride on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Cinitapride Tartrate

Abstract: This document provides a comprehensive technical overview of the preclinical data available for Cinitapride tartrate, a substituted benzamide with gastroprokinetic properties. It is intended for researchers, scientists, and professionals involved in drug development. This guide details the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and available safety data. Methodologies for key preclinical assays are described, and quantitative data are presented in tabular format for clarity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Cinitapride tartrate is a gastroprokinetic agent used in the treatment of gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease.[1] Chemically, it is a substituted benzamide that modulates serotonergic and dopaminergic pathways to enhance gastrointestinal motility.[1] Its efficacy is attributed to a multi-receptor pharmacological profile, which distinguishes it from other prokinetic agents.

Mechanism of Action

Cinitapride's prokinetic activity stems from its synergistic effects on multiple receptor systems within the enteric nervous system. It acts as an agonist at serotonin 5-HT₄ and 5-HT₁ receptors while simultaneously acting as an antagonist at 5-HT₂ and dopamine D₂ receptors.[1]

The primary prokinetic effect is mediated through the agonism of 5-HT₄ receptors on intramural cholinergic neurons. This action enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates smooth muscle contraction and promotes coordinated peristalsis. The antagonism of D₂ receptors in the myenteric plexus further contributes to this cholinergic facilitation by removing the inhibitory influence of dopamine on ACh release.

Preclinical Pharmacodynamics

Preclinical studies have demonstrated Cinitapride's efficacy in modulating gastrointestinal function. Its effects have been characterized in both in vitro and in vivo models.

In Vitro Studies

In vitro assays have confirmed Cinitapride's stimulatory effect on intestinal smooth muscle. Notably, it demonstrates greater stimulatory activity on guinea pig intestinal smooth muscle preparations than metoclopramide, suggesting a potent mechanism involving enhanced acetylcholine release.[1]

A standard protocol to assess the contractile effect of Cinitapride on intestinal smooth muscle is as follows:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and cleansed of mesenteric attachments.

-

Mounting: The ileum segment is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes, with the buffer being replaced every 15 minutes.

-

Drug Administration: Cinitapride is added to the organ bath in a cumulative concentration-response manner.

-

Data Acquisition: The isometric contractions are recorded and amplified. The response is typically quantified as the percentage of the maximal contraction induced by a standard agonist like carbachol or potassium chloride.

In Vivo Studies

In vivo studies in rat models have shown that Cinitapride possesses significant gastroprotective effects, contributing to the improvement of gastric ulceration and the modulation of gastric secretion.[1] These effects are thought to be mediated, at least in part, through 5-HT dependent mechanisms, specifically 5-HT₂ receptor antagonism and 5-HT₁ receptor agonism.[1]

This model is commonly used to evaluate the cytoprotective and anti-secretory properties of a test compound.

-

Animals and Acclimatization: Male Wistar or Sprague-Dawley rats are used. They are fasted for 24 hours before the experiment but allowed free access to water.

-

Grouping and Dosing: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., a proton pump inhibitor), and Cinitapride-treated groups at various doses. The drug or vehicle is administered orally.

-

Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric lesions.

-

Sample Collection: Animals are euthanized one hour after ethanol administration. The stomachs are removed, inflated with normal saline, and opened along the greater curvature.

-

Ulcer Scoring: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions.

-

Statistical Analysis: The ulcer indices of the treated groups are compared with the control group to determine the percentage of protection.

Preclinical Pharmacokinetics

Publicly available data on the preclinical pharmacokinetics of Cinitapride in animal models is limited. However, clinical studies and in silico modeling provide some insights.

Absorption and Metabolism

Cinitapride is rapidly absorbed after oral administration.[2] Its metabolism is primarily hepatic, involving two major cytochrome P450 isozymes: CYP3A4 and CYP2C8.[1][3] This dual metabolic pathway may reduce the risk of significant drug-drug interactions compared to compounds metabolized by a single CYP enzyme.[3]

In Silico Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the parameters of an extended-release formulation of Cinitapride. The results from one such in silico study are summarized below.

| Parameter | Predicted Value |

| Cmax (Peak Plasma Concentration) | 361.93 pg/mL |

| Tmax (Time to Peak Concentration) | 6.88 h |

| AUC0-t (Area Under the Curve) | 4567.8 pg/mL/h |

| AUC0-∞ (AUC Extrapolated to Infinity) | 5204.7 pg/mL/h |

| Table 1: In Silico PBPK Predicted Pharmacokinetic Parameters for an Extended-Release Cinitapride Formulation.[4] |

Preclinical Toxicology and Safety Pharmacology

Detailed Good Laboratory Practice (GLP) preclinical toxicology study reports for Cinitapride are not widely available in the public domain. However, clinical data provide strong indicators of its safety profile.

Cardiovascular Safety

A critical aspect of safety pharmacology for prokinetic agents is the assessment of cardiovascular risk, particularly QT interval prolongation. Clinical trials have shown that Cinitapride, even when co-administered with a potent CYP3A4 inhibitor like ketoconazole, has no clinically relevant effect on cardiac repolarization or the QTc interval.[2] This suggests a low risk of cardiotoxicity, a significant advantage over earlier prokinetic drugs.

General Safety

In clinical settings, Cinitapride is generally well-tolerated.[1] Some reported adverse reactions include extrapyramidal symptoms, though these are not common.[1][5] Real-world studies have reported no signs of significant hepatorenal toxicity.[1]

Analytical Methodologies

The quantification of Cinitapride tartrate in bulk form and pharmaceutical preparations is essential for preclinical studies. Validated analytical methods, including UV-spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have been established.

| Method | Parameter | Value |

| UV-Spectrophotometry | Wavelength (λmax) | 266 nm (in 0.1 N HCl) |

| Linearity Range | 6 - 14 µg/mL | |

| Correlation Coefficient (r) | 0.999 | |

| Limit of Detection (LOD) | 0.1019 µg/mL | |

| Limit of Quantification (LOQ) | 0.309 µg/mL | |

| RP-HPLC | Linearity Range | 3 - 15 µg/mL |

| Correlation Coefficient (r²) | 0.999 | |

| Limit of Detection (LOD) | 0.223 µg/mL | |

| Limit of Quantification (LOQ) | 0.675 µg/mL | |

| Table 2: Validation Parameters for Analytical Methods Used for Cinitapride Quantification.[3][5][6] |

Conclusion

The preclinical profile of Cinitapride tartrate reveals a potent gastroprokinetic agent with a multi-target mechanism of action that enhances cholinergic activity in the gut. Pharmacodynamic studies in in vitro and in vivo models confirm its efficacy in stimulating intestinal motility and providing gastroprotection. While detailed preclinical pharmacokinetic and GLP toxicology data in animal species are not extensively published, clinical safety data suggest a favorable profile, particularly its low risk for cardiotoxicity. The availability of robust analytical methods supports its continued development and characterization. Further research to publicly document comprehensive preclinical safety and pharmacokinetic data would be beneficial for the scientific community.

References

- 1. actascientific.com [actascientific.com]

- 2. ClinPGx [clinpgx.org]

- 3. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Pharmacology of Cinitapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, primarily used in the management of gastrointestinal motility disorders. Its therapeutic effects are mediated through a multi-target pharmacological profile, involving interactions with various serotonin (5-HT) and dopamine (D2) receptors. This technical guide provides an in-depth overview of the in vitro pharmacology of Cinitapride, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are described to enable replication and further investigation by researchers in the field. The signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to provide a clear visual representation of the underlying mechanisms.

Introduction

Cinitapride's mechanism of action is complex, involving agonistic and antagonistic activities at different receptor subtypes. It primarily acts as a serotonin 5-HT₄ receptor agonist, which is largely responsible for its gastroprokinetic effects through the enhancement of acetylcholine release from myenteric neurons. Additionally, Cinitapride exhibits antagonistic properties at 5-HT₂ receptors and dopamine D₂ receptors, contributing to its antiemetic and modulatory effects on gastrointestinal function. It also shows affinity for 5-HT₁ receptors. A comprehensive understanding of its in vitro pharmacology is crucial for elucidating its therapeutic efficacy and safety profile.

Receptor Binding Affinity

The binding affinity of Cinitapride for its target receptors is a key determinant of its pharmacological activity. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is used to label the receptors in a tissue homogenate or cell membrane preparation. The ability of an unlabeled compound, such as Cinitapride, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be determined. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities of Cinitapride

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC₅₀ (nM) | Reference |

| 5-HT₁A | [³H]8-OH-DPAT | Rat Brain Cortex | - | - | Data not available in searched literature |

| 5-HT₂A | [³H]Ketanserin | Rat Brain Cortex | - | - | Data not available in searched literature |

| 5-HT₄ | [³H]GR113808 | Guinea Pig Striatum | - | - | Data not available in searched literature |

| Dopamine D₂ | [³H]Spiperone | Rat Striatum | - | - | Data not available in searched literature |

Note: Specific Ki or IC₅₀ values for Cinitapride from in vitro binding studies were not available in the public domain literature searched.

Functional Activity

The functional activity of Cinitapride at its target receptors determines its physiological effects. For G-protein coupled receptors (GPCRs) like the serotonin and dopamine receptors, functional activity can be assessed by measuring the downstream signaling events, such as the modulation of second messengers like cyclic AMP (cAMP), or by observing the physiological response in isolated tissues.

Serotonin 5-HT₄ Receptor Agonism

Cinitapride's agonistic activity at the 5-HT₄ receptor is a primary driver of its prokinetic effects. Activation of 5-HT₄ receptors, which are positively coupled to adenylyl cyclase via Gs proteins, leads to an increase in intracellular cAMP levels. This, in turn, facilitates the release of acetylcholine from cholinergic neurons in the myenteric plexus, leading to enhanced smooth muscle contraction and increased gastrointestinal motility.

Table 2: Functional Potency of Cinitapride at the 5-HT₄ Receptor

| Assay Type | Tissue/Cell Line | Measured Effect | EC₅₀ (µM) | pD₂ | Reference |

| Guinea Pig Ileum Twitch Response | Guinea Pig Isolated Ileum | Enhancement of electrically stimulated contractions | 0.74 | - | [1] |

| Guinea Pig Ileum Contraction | Guinea Pig Isolated Ileum | Induction of contractions in non-stimulated tissue | 0.58 | - | [1] |

| cAMP Accumulation | - | Increase in intracellular cAMP | - | - | Data not available in searched literature |

Serotonin 5-HT₂ Receptor Antagonism

Cinitapride also acts as an antagonist at 5-HT₂ receptors. This action may contribute to its overall gastrointestinal effects by modulating serotonin-mediated signaling in the gut. The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

Table 3: Functional Antagonist Potency of Cinitapride at the 5-HT₂A Receptor

| Assay Type | Tissue/Cell Line | Agonist | pA₂ | Reference |

| Schild Analysis | - | 5-HT | - | Data not available in searched literature |

Dopamine D₂ Receptor Antagonism

The antagonistic activity of Cinitapride at dopamine D₂ receptors contributes to its antiemetic effects and may also play a role in its prokinetic actions by blocking the inhibitory effects of dopamine on acetylcholine release in the myenteric plexus.

Table 4: Functional Antagonist Potency of Cinitapride at the Dopamine D₂ Receptor

| Assay Type | Tissue/Cell Line | Measured Effect | Ki (nM) | IC₅₀ (nM) | Reference |

| Functional Antagonism Assay | - | Inhibition of dopamine-induced response | - | - | Data not available in searched literature |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like Cinitapride to a specific receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: A tissue rich in the receptor of interest (e.g., rat striatum for D₂ receptors) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.

-

Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Cinitapride). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the Cinitapride concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay: Guinea Pig Ileum

This ex vivo assay is commonly used to assess the prokinetic activity of compounds that modulate cholinergic neurotransmission in the gut, such as 5-HT₄ receptor agonists.

Caption: Workflow for a guinea pig isolated ileum assay.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C. The longitudinal muscle with the myenteric plexus attached is prepared.

-

Mounting: The tissue strip is mounted in an organ bath filled with the physiological salt solution and maintained at 37°C. One end is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration and Stimulation: The tissue is allowed to equilibrate under a small resting tension. For studying the potentiation of neurally mediated contractions, the tissue is subjected to electrical field stimulation (EFS) with parameters that elicit submaximal twitch responses.

-

Drug Addition: After a stable baseline response is achieved, cumulative concentrations of Cinitapride are added to the organ bath.

-

Data Recording and Analysis: The changes in contractile force are recorded. The increase in the amplitude of the twitch responses or the direct contractile response is measured. A concentration-response curve is constructed by plotting the response against the logarithm of the Cinitapride concentration, and the EC₅₀ value is determined.

Schild Analysis for 5-HT₂A Receptor Antagonism (General Protocol)

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and thus the pA₂ value of a competitive antagonist.

Caption: Logical flow of a Schild analysis experiment.

Methodology:

-

Agonist Concentration-Response Curve: In a suitable in vitro functional assay (e.g., contraction of an isolated artery expressing 5-HT₂A receptors), a cumulative concentration-response curve for a 5-HT₂A agonist (e.g., serotonin) is generated to determine its EC₅₀.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of Cinitapride for a sufficient time to reach equilibrium.

-

Shifted Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of Cinitapride. This should result in a parallel rightward shift of the curve for a competitive antagonist.

-

Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of Cinitapride.

-

Dose Ratio Calculation: For each concentration of Cinitapride used, the dose ratio (DR) is calculated as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Cinitapride on the x-axis.

-

pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Signaling Pathways

Cinitapride's Action at the 5-HT₄ Receptor

Caption: Cinitapride's signaling pathway at the 5-HT₄ receptor.

Cinitapride's Action at the Dopamine D₂ Receptor

Caption: Cinitapride's antagonistic action at the D₂ receptor.

Conclusion

The in vitro pharmacological profile of Cinitapride reveals a multi-target mechanism of action that underpins its clinical efficacy as a gastroprokinetic and antiemetic agent. Its primary activity as a 5-HT₄ receptor agonist, coupled with its antagonistic effects at 5-HT₂ and dopamine D₂ receptors, results in a synergistic modulation of gastrointestinal function. While the available literature provides a qualitative understanding of these interactions, there is a need for more comprehensive quantitative data, particularly regarding receptor binding affinities and functional potencies at all its targets. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate the intricate pharmacology of Cinitapride and to develop novel therapeutic agents with improved efficacy and safety profiles for the treatment of gastrointestinal motility disorders.

References

A Technical Guide to the Discovery and Synthesis of Cinitapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a substituted benzamide with potent gastroprokinetic and antiemetic properties. Developed and marketed by Almirall, S.A. in Spain, it is indicated for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of Cinitapride, tailored for professionals in drug development and research. It includes detailed synthesis protocols, summaries of quantitative pharmacological data, and diagrams of its core signaling pathways.

Discovery and Development

Cinitapride was developed by the Spanish pharmaceutical company Almirall, S.A. as a gastrointestinal stimulant.[3][4] It emerged from research into benzamide derivatives aimed at improving upon existing prokinetic agents by offering a synergistic mechanism of action with a favorable safety profile. The development focused on modulating the serotonergic (5-HT) and dopaminergic (D2) systems, which are key regulators of gastrointestinal motility. Cinitapride was first launched in Spain in 1990 for the treatment of dysmotility-type dyspepsia and as an adjunctive therapy for GERD.[4][5]

Chemical Synthesis

The chemical synthesis of Cinitapride, with the IUPAC name 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, involves a key condensation reaction between two primary intermediates.[4] The overall synthesis can be conceptualized as a two-part process culminating in a final amide bond formation.

Synthesis Workflow

Experimental Protocols

Protocol 2.1: Synthesis of Intermediate 1 (4-amino-2-ethoxy-5-nitrobenzoic acid) [6]

This protocol describes the hydrolysis of the methyl ester precursor to yield the required carboxylic acid.

-

Reaction Setup: A mixture of 4.8 parts by weight of methyl 4-amino-2-ethoxy-5-nitrobenzoate, 1.6 parts of sodium hydroxide, and 30 parts of water is prepared in a suitable reaction vessel.

-

Hydrolysis: The mixture is stirred and heated to reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is cooled, and 50 parts of water are added.

-

Neutralization: The solution is neutralized by the dropwise addition of glacial acetic acid, which causes the product to precipitate.

-

Purification: The precipitated solid is collected by filtration. It is then recrystallized from 2-propanol at 0°C.

-

Drying: The final product is filtered, washed with a small amount of 2,2'-oxybispropane (diisopropyl ether), and dried to yield 4-amino-2-ethoxy-5-nitrobenzoic acid. The expected yield is approximately 66.6%.

Protocol 2.2: Synthesis of Cinitapride (Final Condensation Step)

This protocol outlines the amide bond formation. Note: This is a representative protocol based on common condensation methods for similar structures, as a detailed public protocol is not available.

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve 4-amino-2-ethoxy-5-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0°C. Add a condensing agent or activate the carboxylic acid. For example, add ethyl chloroformate (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) dropwise to form a mixed anhydride.

-

Amine Addition: To the activated intermediate solution, add a solution of N-(3-cyclohexen-1-ylmethyl)-4-aminopiperidine (1 equivalent) in the same solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Cinitapride.

Pharmacology and Mechanism of Action

Cinitapride's prokinetic activity stems from its multi-target pharmacological profile, primarily acting as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[4][7] It also exhibits antagonistic properties at dopamine D₂ receptors.[4][7]

-

5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on presynaptic terminals of enteric cholinergic neurons enhances the release of acetylcholine (ACh).[7][8] Increased ACh levels stimulate muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased motility, coordination of peristalsis, and accelerated gastric emptying.[7]

-

5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, Cinitapride counteracts the inhibitory effects of serotonin on gastrointestinal smooth muscle, contributing to its overall prokinetic effect.

-

Dopamine D₂ Receptor Antagonism: Similar to other benzamides like metoclopramide, Cinitapride's antagonism of D₂ receptors in the gastrointestinal tract inhibits the relaxant effects of dopamine, further promoting motility. This action also contributes to its antiemetic properties by acting on the chemoreceptor trigger zone (CTZ).[7]

Signaling Pathways

Quantitative Pharmacological Data

While specific preclinical binding and functional data for Cinitapride is not widely published, data from related compounds and clinical studies provide insight into its activity. The following tables summarize key quantitative parameters.

Table 1: Receptor Interaction Profile (Summary)

| Receptor Target | Pharmacological Action | Implied Affinity | Key Effect |

|---|---|---|---|

| 5-HT₄ | Agonist | High | ↑ Acetylcholine Release, Prokinetic |

| 5-HT₂ | Antagonist | Moderate-High | Blocks Serotonin-induced Inhibition |

| 5-HT₁ | Agonist | Moderate | Contributes to gastroprotective effects |

| Dopamine D₂ | Antagonist | Moderate | Prokinetic, Antiemetic |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~2 hours | Oral Administration (12 mg) | [2] |

| Biological Half-life | 3-5 hours (initial phase) | Oral Administration | [2] |

| Metabolism | Hepatic (>90%) | First-pass metabolism | [9] |

| Recommended Dose | 1 mg, three times daily | Mild-to-moderate FD |[9] |

Table 3: Clinical Efficacy Data (vs. Domperidone)

| Endpoint | Cinitapride (1 mg tid) | Domperidone (10 mg tid) | p-value |

|---|---|---|---|

| Symptom Relief Rate (4 weeks) | 85.8% | 81.8% | 0.332 (non-inferior) |

| Reduction in Symptom Severity Score | Superior to Domperidone | - | 0.021 |

| Decrease in Gastric Half-Emptying Time | 131.1 min to 86.5 min | - | 0.0002 |

Data from a Phase III trial in patients with postprandial distress syndrome-predominant functional dyspepsia.[9]

Key Experimental Methodologies

The pharmacological activity of Cinitapride and similar prokinetic agents is typically characterized using a combination of in vitro and in vivo assays.

Protocol 5.1: In Vitro Receptor Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human receptor of interest (e.g., 5-HT₄, 5-HT₂, D₂) or from relevant animal tissues.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and various concentrations of the unlabeled test compound (Cinitapride).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5.2: In Vitro Guinea Pig Ileum Contraction Assay

This classic organ bath experiment assesses the functional effect of prokinetic agents on intestinal contractility.

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Measurement: Connect the tissue to an isometric force transducer to record muscle contractions.

-

Experimental Procedure: After an equilibration period, induce submaximal cholinergic contractions using electrical field stimulation (EFS).

-

Drug Application: Add Cinitapride in a cumulative concentration-response manner to the organ bath and record the potentiation of the EFS-induced contractions. The 5-HT₄ receptor-mediated effect can be confirmed by demonstrating that the potentiation is blocked by a selective 5-HT₄ antagonist.

-

Data Analysis: Express the increase in contraction as a percentage of the maximal response and calculate the EC₅₀ (the concentration producing 50% of the maximal effect).

Protocol 5.3: In Vivo Gastric Emptying Study (Rat Model)

This in vivo assay measures the prokinetic effect of a drug on the rate of gastric emptying.

-

Animal Preparation: Fast male Wistar rats overnight but allow free access to water.

-

Drug Administration: Administer Cinitapride or vehicle control orally or intraperitoneally at a predetermined time before the test meal.

-

Test Meal: Administer a non-nutrient, non-absorbable test meal (e.g., phenol red in methylcellulose or a radiolabeled meal) via oral gavage.

-

Measurement: After a set period (e.g., 20-30 minutes), euthanize the animals. Surgically isolate and remove the stomach.

-

Analysis: Quantify the amount of the marker remaining in the stomach. For a phenol red meal, this involves homogenizing the stomach, precipitating proteins, and measuring the absorbance of the supernatant. Gastric emptying is calculated as a percentage of the marker that has exited the stomach compared to a control group euthanized immediately after receiving the meal.

Conclusion

Cinitapride is a well-established gastroprokinetic agent with a synergistic, multi-target mechanism of action centered on 5-HT₄ receptor agonism and 5-HT₂/D₂ receptor antagonism. Its synthesis is achieved through a robust chemical pathway involving the condensation of two key intermediates. Clinical data has confirmed its efficacy and safety in treating functional dyspepsia and other motility disorders, demonstrating significant improvements in both symptoms and physiological markers like gastric emptying time. This guide provides a foundational technical overview for researchers and developers working with Cinitapride or exploring novel prokinetic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 3. Cinitapride Tartrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. EISAI SIGNS LICENSE AGREEMENT WITH ALMIRALL FOR THE DEVELOPMENT, MANUFACTURING AND MARKETING OF CINITAPRIDE IN CHINA | News Releaseï¼2010 | Eisai Co., Ltd. [eisai.com]

- 6. prepchem.com [prepchem.com]

- 7. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Prokinetic Landscape: A Technical Guide to the Research of Cinitapride Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinitapride, a substituted benzamide, is a gastroprokinetic agent with a multi-faceted pharmacological profile, exerting its effects through the modulation of serotonin (5-HT) and dopamine receptors in the gastrointestinal tract.[1][2] Its clinical utility in treating disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying has spurred further research into the development of analogues and derivatives with improved efficacy, selectivity, and pharmacokinetic properties.[3][4] This technical guide provides an in-depth overview of the core research on cinitapride analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel prokinetic agents.

Cinitapride's mechanism of action is primarily attributed to its agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors.[1] The activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and promotes motility.[5] Concurrently, its antagonistic action at 5-HT2 receptors may contribute to its prokinetic effects and potentially offer gastroprotective benefits.[2] Furthermore, cinitapride exhibits a weak antagonistic effect on dopamine D2 receptors, which is a common feature of many prokinetic benzamides.[1]

The quest for improved prokinetic agents has led to the exploration of various structural modifications of the cinitapride scaffold. Research efforts have primarily focused on three key areas: modification of the benzamide ring substituents, alteration of the piperidine linker, and variation of the N-substituted side chain. These studies aim to dissect the contribution of each structural component to the overall pharmacological profile, with the goal of optimizing receptor affinity, selectivity, and ultimately, therapeutic efficacy.

Quantitative Data on Cinitapride Analogues and Related Benzamide Derivatives

The following tables summarize the available quantitative data on the pharmacological activity of cinitapride analogues and structurally related benzamide derivatives. These compounds share the core 4-amino-5-chloro-2-alkoxybenzamide scaffold and provide valuable insights into the structure-activity relationships governing prokinetic activity.

Table 1: In Vivo Gastric Emptying Activity of Benzamide Derivatives in Rats

| Compound | R1 | R2 | Side Chain | Dose (mg/kg, p.o.) | Gastric Emptying (%) | Reference |

| 17 | -OCH3 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | 10 | 65.3 | [[“]] |

| 25 | -OCH3 | -Cl | N-[(4-(dimethylamino)-2-morpholinyl)methyl] | 10 | 58.1 | [[“]] |

| 29 | -OC2H5 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | 10 | 72.4 | [[“]] |

| 3b | -OC2H5 | -Cl | N-[(4-benzyl-2-thiomorpholinyl)methyl] | 10 | 68.5 | [7] |

| 3c | -OC2H5 | -Cl | N-[(1-benzyl-4-piperazinyl)methyl] | 10 | 62.1 | [7] |

| 8 | -OC2H5 | -Cl | N-[(4-benzyl-3-morpholinyl)ethyl] | 10 | 70.2 | [7] |

Table 2: Dopamine D2 Receptor Antagonistic Activity of Benzamide Derivatives

| Compound | R1 | R2 | Side Chain | IC50 (nM) | Reference |

| Metoclopramide | -OCH3 | -Cl | N-[(2-diethylamino)ethyl] | 250 | [[“]] |

| 17 | -OCH3 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | >10000 | [[“]] |

| 29 | -OC2H5 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | >10000 | [[“]] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of cinitapride analogues and related benzamide derivatives.

Synthesis of 4-Amino-5-chloro-2-alkoxybenzamide Derivatives

A general synthetic route for the preparation of the benzamide derivatives is outlined below.

Step 1: Synthesis of the Benzoyl Chloride Intermediate

4-Amino-5-chloro-2-alkoxybenzoic acid is refluxed with thionyl chloride in an inert solvent (e.g., dichloromethane) for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the corresponding benzoyl chloride.

Step 2: Amide Coupling

The benzoyl chloride intermediate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0°C. A solution of the desired amine side chain (e.g., N-[(4-benzyl-2-morpholinyl)methyl]amine) and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.

Step 3: Work-up and Purification

The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the final benzamide derivative.

In Vivo Gastric Emptying Assay in Rats

This protocol is a common method to evaluate the prokinetic activity of test compounds.

Animals: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

Test Meal: A semi-solid test meal is prepared containing a non-absorbable marker, such as phenol red (e.g., 50 mg/100 mL of a 1.5% methylcellulose solution).

Procedure:

-

The test compound or vehicle is administered orally (p.o.) to the fasted rats.

-

After a predetermined time (e.g., 30 or 60 minutes), the test meal (1.5 mL) is administered orally.

-

After another set period (e.g., 20 minutes), the rats are euthanized by cervical dislocation.

-

The stomach is clamped at the pylorus and cardia and removed.

-

The stomach contents are collected, and the amount of phenol red remaining in the stomach is quantified spectrophotometrically.

-

Gastric emptying is calculated as: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Amount of phenol red in test meal)) * 100.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity of the compounds for the dopamine D2 receptor.

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 1 mg/mL.

Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration.

-

Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

Visualizations

Signaling Pathway of Cinitapride's Prokinetic Action

Caption: Cinitapride's 5-HT4 receptor agonist activity stimulates acetylcholine release, leading to increased gastrointestinal motility.

Experimental Workflow for In Vivo Gastric Emptying Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]

- 6. consensus.app [consensus.app]

- 7. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile of Cinitapride and Cisapride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of two gastrointestinal prokinetic agents, Cinitapride and Cisapride. While both drugs have been utilized to enhance gastrointestinal motility, their distinct receptor interaction profiles and resulting safety margins set them apart. This document delves into their mechanisms of action, receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a clear understanding of their molecular interactions. All quantitative data is summarized in comparative tables for ease of reference. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.

Introduction

Gastrointestinal motility disorders are a prevalent group of conditions characterized by altered transit and contractility of the digestive tract. Pharmacological intervention with prokinetic agents aims to restore normal motor function. Cisapride, a once widely used prokinetic, was largely withdrawn from the market due to significant cardiovascular safety concerns. Cinitapride, a newer agent, offers a different pharmacological approach with a potentially improved safety profile. This guide provides a detailed, evidence-based comparison of these two compounds.

Mechanism of Action

Cinitapride

Cinitapride is a substituted benzamide that exhibits a multi-receptor mechanism of action. Its prokinetic effects are primarily attributed to its activity as a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist.[1][2] Additionally, it demonstrates agonist activity at 5-HT₁ receptors and antagonist activity at 5-HT₂ receptors.[1][2] The synergistic action of 5-HT₄ agonism and D₂ antagonism is thought to enhance acetylcholine release from enteric motor neurons, thereby stimulating gastrointestinal motility.[1]

Cisapride

Cisapride is a selective serotonin 5-HT₄ receptor agonist. Its primary mechanism of action involves the stimulation of 5-HT₄ receptors on enteric neurons, which leads to enhanced acetylcholine release and subsequent promotion of gastrointestinal motility and coordination. Unlike Cinitapride, Cisapride does not possess significant affinity for dopamine D₂ receptors.

Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of Cinitapride and Cisapride.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Cinitapride (Ki, nM) | Cisapride (Ki, nM) | Reference(s) |

| 5-HT₄ | Data not available | More potent than 5-HT, mosapride, zacopride, and metoclopramide | |

| 5-HT₁ | Data not available | - | |

| 5-HT₂ | Data not available | - | |

| D₂ | Data not available | - |

Table 2: Functional Activity (EC₅₀/IC₅₀)

| Target | Assay | Cinitapride (EC₅₀/IC₅₀, nM) | Cisapride (EC₅₀/IC₅₀, nM) | Reference(s) |

| 5-HT₄ Receptor | Agonist-induced contractions in human ileum | Data not available | - | |

| hERG Potassium Channel | Inhibition of K+ currents | No significant effect reported | IC₅₀ ≈ 20-40 |

Pharmacokinetic Profiles

The pharmacokinetic parameters of Cinitapride and Cisapride in humans are summarized in the table below.

Table 3: Pharmacokinetic Parameters in Healthy Adults (Oral Administration)

| Parameter | Cinitapride (1 mg, single dose) | Cisapride (10 mg, single dose) | Reference(s) |

| Tₘₐₓ (h) | ~2.0 | 1.5 - 2.0 | |

| Cₘₐₓ (ng/mL) | ~0.65 | 20 - 60 | |

| AUC₀-t (ng·h/mL) | ~2.8 | 150 - 250 | |

| t₁/₂ (h) | 3 - 5 (initial), >15 (residual) | 6 - 12 | |

| Metabolism | CYP3A4 and CYP2C8 | Primarily CYP3A4 | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Cinitapride and Cisapride.

Experimental Protocols

Radioligand Binding Assays (for Ki determination)

Objective: To determine the binding affinity of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-GR113808 for 5-HT₄ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Cinitapride or Cisapride).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (for EC₅₀/IC₅₀ determination)

Objective: To measure the functional response (agonist or antagonist activity) of a test compound at a specific receptor.

General Protocol (for Gs-coupled receptors like 5-HT₄):

-

Cell Culture: A cell line stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₄ receptor) is cultured.

-

cAMP Measurement: The cells are incubated with varying concentrations of the test compound. For agonists, this will stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Detection: The level of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, their ability to inhibit the response to a known agonist is measured to determine the IC₅₀.

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

General Protocol:

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in a single cell. A glass micropipette forms a high-resistance seal with the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

Compound Application: The test compound is perfused over the cell at various concentrations, and the effect on the hERG current is recorded.

-

Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC₅₀) is determined from the concentration-response curve.

Discussion and Conclusion

Cinitapride and Cisapride, while both acting as 5-HT₄ receptor agonists to promote gastrointestinal motility, exhibit fundamentally different pharmacological profiles. Cisapride's selectivity for the 5-HT₄ receptor is overshadowed by its potent blockade of the hERG potassium channel, which led to its withdrawal due to the risk of life-threatening cardiac arrhythmias.

Cinitapride, in contrast, possesses a more complex mechanism of action, involving agonism at 5-HT₁ and 5-HT₄ receptors, and antagonism at 5-HT₂ and D₂ receptors. This multi-target engagement may contribute to its prokinetic efficacy. Crucially, Cinitapride has been shown to have a much lower propensity for causing QTc prolongation, indicating a significantly better cardiac safety profile.[1]

The lack of readily available, comprehensive quantitative data on Cinitapride's receptor binding affinities and functional potencies in the public domain highlights an area for future research. Such data would allow for a more direct and detailed comparison with other prokinetic agents and facilitate a deeper understanding of its structure-activity relationships.

References

Cinitapride's Role in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinitapride is a potent gastroprokinetic agent that has demonstrated significant efficacy in the management of gastrointestinal motility disorders. Its multifaceted mechanism of action, targeting key receptors in the enteric nervous system, distinguishes it from other prokinetic agents. This technical guide provides a comprehensive overview of cinitapride's pharmacological profile, its impact on gastrointestinal physiology, and the methodologies employed to evaluate its efficacy. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.

Introduction

Gastrointestinal motility disorders, such as functional dyspepsia (FD) and gastroesophageal reflux disease (GERD), are prevalent conditions characterized by impaired neuromuscular function of the digestive tract. These disorders significantly impact the quality of life and present a considerable therapeutic challenge. Prokinetic agents, which enhance coordinated gastrointestinal motility, are a cornerstone of treatment. Cinitapride is a benzamide derivative that has emerged as an effective and well-tolerated option for these conditions.[1][2][3] This document will delve into the core mechanisms, quantitative effects, and evaluative protocols related to cinitapride's role in modulating gastrointestinal motility.

Mechanism of Action: A Multi-Receptor Approach

Cinitapride exerts its prokinetic effects through a synergistic action on multiple neurotransmitter receptors within the gastrointestinal tract.[4][5] Unlike more selective agents, cinitapride's broad-spectrum activity contributes to its robust clinical efficacy.

The primary mechanisms of action are:

-

5-HT₄ Receptor Agonism: Cinitapride stimulates 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine.[2][5] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability leads to smooth muscle contraction and coordinated peristalsis. This action is crucial for accelerating gastric emptying and improving intestinal transit.[2][5]

-

5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, cinitapride counteracts the inhibitory effects of serotonin on gastrointestinal motility.[5][6] This antagonism helps to reduce smooth muscle relaxation and further promotes a pro-motility state.

-

Dopamine D₂ Receptor Antagonism: Cinitapride also acts as an antagonist at D₂ receptors.[5][6] Dopamine typically inhibits gastrointestinal motility, and by blocking its effects, cinitapride contributes to its overall prokinetic and antiemetic properties.[5]

This multi-target engagement results in a well-coordinated enhancement of gastrointestinal motor function, from the esophagus to the small intestine.

Signaling Pathway of Cinitapride

Caption: Cinitapride's multi-receptor mechanism of action.

Quantitative Efficacy Data

The clinical efficacy of cinitapride has been quantified in numerous studies, demonstrating its impact on both subjective symptom improvement and objective physiological parameters.

Table 1: Clinical Efficacy of Cinitapride in Functional Dyspepsia (FD)

| Study Population | Intervention | Duration | Outcome Measure | Result | Reference |

| 1,012 Chinese outpatients with FD | Cinitapride 1 mg t.i.d. | 4 weeks | Overall symptom improvement rate | 62.4% at 2 weeks, 90.9% at 4 weeks | [1][3] |

| FD patients without overlapping symptoms | Cinitapride 1 mg t.i.d. | 4 weeks | Symptom improvement rate | 92.2% | [1] |

| FD patients with overlapping GERD/IBS/FC | Cinitapride 1 mg t.i.d. | 4 weeks | Symptom improvement rate | 88.1% | [1] |

| 383 patients with mild to moderate PDS-predominant FD | Cinitapride 1 mg t.i.d. vs. Domperidone 10 mg t.i.d. | 4 weeks | Symptom relief rate | 85.8% (Cinitapride) vs. 81.8% (Domperidone) (p=0.332) | [7] |

| 103 patients with GI disorders | Cinitapride vs. Metoclopramide vs. Placebo | 14 days | Improvement in post-prandial fullness | Cinitapride significantly more effective than Metoclopramide (p=0.037) | [8] |

Table 2: Effect of Cinitapride on Gastric Emptying

| Study Population | Intervention | Measurement Technique | Outcome Measure | Result | Reference |

| Patients with mild to moderate PDS-predominant FD | Cinitapride 1 mg t.i.d. | Not specified | Mean half-gastric emptying time | Decrease from 131.1 ± 119.4 min to 86.5 ± 18.7 min (p=0.0002) | [7] |

| 19 patients with dysmotility-like dyspepsia and delayed gastric emptying | Cinitapride 1 mg t.i.d. vs. Placebo | Real-time ultrasonography | Mean gastric-emptying half-time | Significantly greater decrease with Cinitapride than Placebo in patients with mild-to-moderate delayed emptying (p=0.0169) | [9] |

| 16 patients with reflux esophagitis | Cinitapride vs. Placebo | Radionuclide techniques (solids) | Half-time (T1/2) of gastric emptying | 84 min (Cinitapride) vs. 104 min (Placebo) (p < 0.05) | [3] |

Experimental Protocols

The evaluation of cinitapride's prokinetic effects involves a range of clinical and physiological measurement techniques. Below are detailed methodologies for key experiments.

Assessment of Gastric Emptying

-

Objective: To quantitatively measure the rate of solid and/or liquid phase gastric emptying.

-

Patient Preparation: Patients are required to fast overnight (at least 8 hours). Medications that may affect gastrointestinal motility are discontinued for a specified period before the study.

-

Test Meal: A standardized meal is radiolabeled. For solid-phase emptying, a common meal is an egg-white meal labeled with Technetium-99m (99mTc) sulfur colloid, served with toast and water. For liquid-phase emptying, water or orange juice is labeled with Indium-111 DTPA.

-

Imaging Protocol:

-

Immediately after meal ingestion, anterior and posterior images are acquired using a large field-of-view gamma camera.

-

Imaging is repeated at standardized intervals, typically at 1, 2, and 4 hours post-ingestion.

-

Images are acquired for 1-2 minutes at each time point.

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on each image.

-

Counts within the ROI are corrected for radioactive decay.

-

The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.

-

The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts. The gastric emptying half-time (T½) is then determined.

-

-

Objective: To non-invasively assess gastric emptying by measuring changes in the antral cross-sectional area.[1]

-

Patient Preparation: Similar to scintigraphy, patients fast overnight.

-

Procedure:

-

A baseline measurement of the gastric antral cross-sectional area is taken with the patient in a supine or right lateral decubitus position.[10]

-

The patient consumes a standardized liquid or semi-solid meal.

-

Serial measurements of the antral cross-sectional area are taken at regular intervals (e.g., every 15-30 minutes) until the antrum returns to its basal size.[1][8]

-

-

Data Analysis: The change in antral area over time is plotted, and the gastric emptying half-time is calculated.

Clinical Efficacy Trials in Functional Dyspepsia

-

Objective: To assess the efficacy and safety of cinitapride in relieving symptoms of functional dyspepsia.

-

Study Design: Typically randomized, double-blind, placebo- or active-controlled trials.

-

Participant Selection:

-

Inclusion Criteria: Patients meeting the Rome III or Rome IV criteria for functional dyspepsia (subdivided into postprandial distress syndrome and epigastric pain syndrome).[7][11] Age typically between 18-65 years.

-

Exclusion Criteria: Evidence of organic gastrointestinal disease, previous gastric surgery, use of medications affecting motility, and other conditions that could confound the results.[7]

-

-

Intervention: Cinitapride (e.g., 1 mg t.i.d.) administered for a defined period (e.g., 4 weeks).

-

Symptom Assessment:

-

Symptoms are rated using validated questionnaires, such as the Functional Dyspepsia Symptom Diary (FDSD) or a similar Likert-type scale.[4][6]

-

Key symptoms assessed include postprandial fullness, early satiety, epigastric pain, and bloating.[4][6]

-

Assessments are performed at baseline and at specified follow-up points (e.g., weeks 2 and 4).

-

-

Outcome Measures:

-

Primary endpoint is often the percentage of patients with significant symptom improvement or the change in a total symptom score from baseline.

-

Secondary endpoints may include changes in individual symptom scores and patient-reported global assessment of efficacy.

-

Generalized Experimental Workflow for a Cinitapride Clinical Trial

Caption: A typical workflow for a clinical trial evaluating cinitapride.

Safety and Tolerability

Across numerous clinical trials, cinitapride has been shown to be well-tolerated. The most commonly reported adverse events are generally mild and transient, including headache, diarrhea, nausea, and drowsiness.[12] Unlike some other prokinetic agents, cinitapride has not been associated with significant cardiovascular side effects, such as QT interval prolongation, at therapeutic doses.[7]